3-Cyclopropoxy-5-ethyl-N,N-dimethylpyridin-2-amine
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Overview
Description
3-Cyclopropoxy-5-ethyl-N,N-dimethylpyridin-2-amine: is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-ethyl-N,N-dimethylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the pyridine ring.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides.
Dimethylation: The dimethylamino group is introduced by reacting the intermediate compound with dimethylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-ethyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
3-Cyclopropoxy-5-ethyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-ethyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Known for its use as a nucleophilic catalyst in organic synthesis.
N,N-Dimethylpyridin-3-amine: Utilized in the synthesis of biologically active compounds.
Uniqueness
3-Cyclopropoxy-5-ethyl-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-ethyl-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-9-7-11(15-10-5-6-10)12(13-8-9)14(2)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
LJNLUECBDCMMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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